N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine
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Overview
Description
N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine is an organic compound that features a cyclopropyl group, a methyl group, and an oxetane ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxypropyl derivative, under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the reaction of a cyclopropyl halide with an appropriate nucleophile, such as an amine or a Grignard reagent.
Attachment of the ethane-1,2-diamine backbone: This can be done through a nucleophilic substitution reaction, where the amine group of ethane-1,2-diamine reacts with a suitable electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can react with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-Isopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine
- N1-Methyl-N2-(oxetan-3-yl)ethane-1,2-diamine
- N1-Cyclopropyl-N2-(oxetan-3-yl)ethane-1,2-diamine
Uniqueness
N1-Cyclopropyl-N1-methyl-N2-(oxetan-3-yl)ethane-1,2-diamine is unique due to the presence of both a cyclopropyl group and an oxetane ring, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N'-cyclopropyl-N'-methyl-N-(oxetan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H18N2O/c1-11(9-2-3-9)5-4-10-8-6-12-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
SDNFPJJQHLOOCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1COC1)C2CC2 |
Origin of Product |
United States |
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